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Compound of Interest

1-Deoxymannojirimycin
Compound Name: _
hydrochloride

Cat. No.: B043608

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the structural aspects of 1-
Deoxymannojirimycin hydrochloride (DMJ-HCI), a potent inhibitor of class | a-1,2-
mannosidases with significant therapeutic potential. The document outlines the key analytical
techniques employed for its structural characterization, including X-ray crystallography, Nuclear
Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy. While comprehensive experimental data for the hydrochloride salt is not
uniformly available in public databases, this guide synthesizes known information for the free
base and related compounds to provide a thorough understanding of its structural features.

Introduction to 1-Deoxymannojirimycin
Hydrochloride

1-Deoxymannojirimycin is a piperidine alkaloid, an iminosugar, that acts as a specific inhibitor
of class | a-1,2-mannosidase, a key enzyme in the N-linked glycosylation pathway.[1] Its
hydrochloride salt is often used for its improved solubility and stability. The inhibition of a-1,2-
mannosidase disrupts the trimming of mannose residues from nascent glycoproteins in the
endoplasmic reticulum and Golgi, leading to an accumulation of high-mannose N-glycans.[1]
This interference with glycoprotein processing underlies its broad-spectrum antiviral activity and
its potential as an anticancer agent. A comprehensive structural understanding of DMJ-HCl is
paramount for the rational design of more potent and selective derivatives.
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Spectroscopic and Crystallographic Data

Quantitative data from various analytical techniques are crucial for the unambiguous structural
confirmation of 1-Deoxymannojirimycin hydrochloride. The following tables summarize the
expected and reported data.

Table 1: Predicted *H NMR Chemical Shifts and Coupling
Constants

Note: Experimental data for the hydrochloride salt in a specific solvent is not readily available.
The following are predicted values for the free base, 1-Deoxymannojirimycin, which may differ
slightly for the hydrochloride salt due to protonation of the nitrogen.

S Predicted Chemical Predicted Predicted J-
roton
Shift (ppm) Multiplicity coupling (Hz)

J(1a, 1b) = 12, J(1a,
H-1a 25-2.7 dd

2)=5

J(1b, 1a) = 12, J(1b,
H-1b 3.0-3.2 dd

2)=3
H-2 3.3-35 m
H-3 3.6-3.8 t J(B,2)=J3,4)=9
H-4 3.8-4.0 t J(4,3)=J4,5) =9
H-5 3.4-3.6 m

J(6a, 6b) = 11, J(6a,
H-6a 3.7-3.9 dd

5)=4

J(6b, 6a) = 11, J(6b,
H-6b 3.9-4.1 dd

5) =3

Table 2: Reported **C NMR Chemical Shifts

Note: The following data is for the free base, 1-Deoxymannojirimycin.[2] Shifts for the
hydrochloride salt may vary.
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Carbon Chemical Shift (ppm)
C-1 48.0 - 50.0
C-2 68.0 - 70.0
C-3 72.0-74.0
C-4 70.0-72.0
C-5 62.0-64.0
C-6 60.0 - 62.0

Table 3: Expected Mass Spectrometry Fragmentation

Note: Based on the structure of 1-Deoxymannojirimycin and general fragmentation patterns of
amines and alcohols.

m/z Proposed Fragment
164.0923 [M+H]* (protonated molecule)
146.0817 [M+H - H20]*

132.0660 [M+H - CH20]*

114.0555 [M+H - H20 - CH20]*
102.0555 [CsHsNO2]*

84.0449 [CsHsN]*

Table 4: Expected Infrared Absorption Bands

Note: Predicted characteristic vibrational frequencies based on the functional groups present in
1-Deoxymannojirimycin hydrochloride.
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Wavenumber (cm~?)

Vibration Type

Functional Group

3500 - 3200 (broad) O-H stretch Hydroxyl groups (H-bonded)
3200 - 2800 (broad) N-H stretch Ammonium salt

2950 - 2850 C-H stretch Aliphatic CH, CH:z

1600 - 1500 N-H bend Ammonium salt

1450 - 1350 C-H bend Aliphatic CH, CH2

1150 - 1000 C-O stretch Alcohols

1100 - 1000 C-N stretch Amine

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

X-ray Crystallography

Objective: To determine the three-dimensional atomic arrangement of 1-

Deoxymannojirimycin hydrochloride in a single crystal, confirming its absolute

stereochemistry and revealing conformational details and intermolecular interactions.

Methodology:

o Crystallization: Single crystals of 1-Deoxymannojirimycin hydrochloride are grown,

typically by slow evaporation of a saturated solution. Common solvent systems include

methanol/ethanol, water/isopropanol, or similar polar protic solvent mixtures.

o Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a

stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction

data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g.,
Cu Ka or Mo Ka radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated
through a series of angles, and a diffraction pattern is recorded at each orientation.

o Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell dimensions and space group. The crystal structure is solved using direct
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methods or Patterson methods and subsequently refined by full-matrix least-squares on F2.
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in
calculated positions and refined using a riding model.

Note: A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a publicly
available crystal structure for 1-Deoxymannojirimycin hydrochloride. The described protocol
is a standard methodology for small molecule crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of 1-Deoxymannojirimycin hydrochloride in
solution by identifying the chemical environment, connectivity, and stereochemical relationships
of the hydrogen and carbon atoms.

Methodology:

o Sample Preparation: Approximately 5-10 mg of 1-Deoxymannojirimycin hydrochloride is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D20, CD3sOD). A small amount of a
reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-da
acid, sodium salt (TSP), is added for chemical shift calibration.

* 1H NMR Spectroscopy: A one-dimensional *H NMR spectrum is acquired on a high-field
NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a 30°
pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a
good signal-to-noise ratio.

e 13C NMR Spectroscopy: A one-dimensional 13C NMR spectrum is acquired with proton
decoupling. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are typically used.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and
DEPT-135) can be performed to differentiate between CH, CHz, and CHs groups.

e 2D NMR Spectroscopy: To establish connectivity, two-dimensional NMR experiments such
as COSY (Correlation Spectroscopy) for *H-tH correlations and HSQC (Heteronuclear Single
Quantum Coherence) for direct 1H-13C correlations are performed. HMBC (Heteronuclear
Multiple Bond Correlation) can be used to identify long-range *H-13C correlations.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight of 1-Deoxymannojirimycin hydrochloride and
to obtain information about its structure through analysis of its fragmentation pattern.

Methodology:

o Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
typically dissolved in a suitable solvent like methanol or water. Electrospray ionization (ESI)
is @ common ionization technique for this type of polar molecule, which generates protonated
molecular ions [M+H]* in the positive ion mode.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). A full scan mass spectrum is acquired
to identify the molecular ion.

o Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is
selected and subjected to collision-induced dissociation (CID). The resulting fragment ions
are then mass-analyzed to generate an MS/MS spectrum. The fragmentation pattern
provides insights into the connectivity of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-Deoxymannojirimycin hydrochloride
by measuring the absorption of infrared radiation.

Methodology:

e Sample Preparation: A small amount of the solid sample is mixed with dry potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded
using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed
directly on the ATR crystal.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm~1. A
background spectrum is collected and subtracted from the sample spectrum to remove
contributions from atmospheric water and carbon dioxide.
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e Spectral Interpretation: The absorption bands in the IR spectrum are assigned to specific
vibrational modes of the functional groups present in the molecule, such as O-H, N-H, C-H,
C-0O, and C-N bonds.

Visualizations
Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the biological context
and experimental logic for the structural analysis of 1-Deoxymannojirimycin hydrochloride.
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Caption: N-linked glycosylation pathway showing the inhibitory action of 1-
Deoxymannojirimycin.
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Structural Analysis Workflow
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Caption: Integrated workflow for the structural elucidation of 1-Deoxymannojirimycin

hydrochloride.
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Caption: Logical relationships in the structural determination of 1-Deoxymannojirimycin
hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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